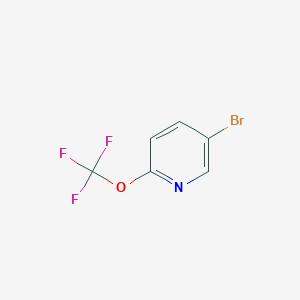

5-Bromo-2-trifluoromethoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDAZGGFXASXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672020 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-77-3 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Trifluoromethoxypyridine and Analogous Fluorinated Pyridines

General Synthesis Approaches for Trifluoromethoxypyridines and their Brominated Derivatives

The synthesis of fluorinated pyridines, including trifluoromethoxylated and brominated variants, relies on a few primary strategies. These approaches include the modification of pre-existing pyridine (B92270) rings, the construction of the pyridine ring from acyclic fluorinated precursors, and the direct introduction of the desired fluorine-containing moiety.

Chlorine/Fluorine Exchange Reactions in Pyridine Scaffolds

A classical and industrially significant method for synthesizing fluorinated pyridines is through halogen exchange (HALEX) reactions. This typically involves the substitution of chlorine atoms with fluorine atoms using a suitable fluorinating agent. For trifluoromethylpyridines, a common precursor is a trichloromethylpyridine, which is subjected to fluorination. wikipedia.orgclockss.org The synthesis often begins with a picoline (methylpyridine) derivative, which undergoes chlorination to form a (trichloromethyl)pyridine. This intermediate is then treated with fluorinating agents like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃) to replace the chlorine atoms with fluorine, yielding the trifluoromethyl group. clockss.org

This process can be carried out in either liquid or vapor phases. Vapor-phase reactions, often performed at high temperatures (>300°C) over transition metal-based catalysts, can be advantageous for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in a single step. clockss.org However, controlling the extent of chlorination and fluorination is crucial, as over-fluorination can lead to undesired byproducts, such as 2-fluoro-5-(trifluoromethyl)pyridines. researchgate.netbaranlab.org Conversely, methods also exist to perform the reverse exchange, replacing a fluorine atom at the 2-position of a pyridine ring with a chlorine atom, which can be useful for salvaging over-fluorinated byproducts. researchgate.netbaranlab.orgorganic-chemistry.orglibretexts.org

Construction of Pyridine Rings from Trifluoromethyl-Containing Building Blocks

An alternative to modifying an existing pyridine ring is to construct the heterocycle from acyclic building blocks that already contain the trifluoromethyl group. wikipedia.orgclockss.orgharvard.edu This "bottom-up" approach, often involving cyclo-condensation reactions, offers excellent control over the final substitution pattern. Various trifluoromethyl-containing synthons can be employed in cascade reactions to generate the desired pyridine ring. harvard.edu

A notable example is the synthesis of the pyridone intermediate used in the production of the herbicide pyroxsulam. This synthesis utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the key trifluoromethyl-containing building block in a Horner–Wadsworth–Emmons reaction. clockss.org Similarly, other agrochemicals like Flonicamid and Sulfoxaflor are synthesized using condensation reactions that incorporate a trifluoromethyl-pyridine structure from a suitable building block. This strategy is highly effective for accessing specific isomers that may be difficult to obtain through direct substitution or halogen exchange.

Direct Introduction of Trifluoromethoxy and Trifluoromethyl Moieties via Active Species

Directly installing trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups onto a pyridine ring represents a powerful and increasingly utilized strategy. The direct introduction of a trifluoromethyl group can be achieved using active trifluoromethyl species, such as trifluoromethyl copper (CF₃Cu), which can participate in substitution reactions with halopyridines (e.g., bromo- or iodopyridines). wikipedia.orgclockss.org

For the direct introduction of the trifluoromethoxy group, which is often more challenging, innovative methods have been developed. A scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines has been reported using an electrophilic trifluoromethylating reagent (Togni's reagent) in conjunction with a fluoride source. This method is notable for its mild reaction conditions and tolerance of various functional groups, providing access to valuable OCF₃-containing building blocks. Mechanistic studies suggest the reaction may proceed through a radical O-trifluoromethylation followed by a migration pathway.

Regioselective Functionalization Strategies for 5-Bromo-2-trifluoromethoxypyridine

Once the this compound scaffold is obtained, its bromine atom serves as a versatile handle for introducing further molecular complexity. Additionally, the electronic nature of the substituents allows for regioselective functionalization of the pyridine ring itself through C-H activation.

Site-Specific Deprotonation and Subsequent Electrophilic Trapping (e.g., at C-4)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The reaction uses a directing metalation group (DMG), typically a Lewis basic moiety, to coordinate with an organolithium base (like n-BuLi or s-BuLi). This interaction positions the base to deprotonate the nearest (ortho) C-H bond, generating a lithiated intermediate that can be trapped by an electrophile. wikipedia.orgbaranlab.org

For a 2-substituted pyridine, the directing group at position 2 will guide metalation to the C-3 position. clockss.org The alkoxy group (–OR) is a known, albeit moderate, directing group. organic-chemistry.orgharvard.edu Therefore, for this compound, the kinetically favored site for deprotonation via DoM would be the C-3 position, ortho to the trifluoromethoxy group.

Achieving functionalization at the C-4 position via deprotonation is more challenging as it is not the site favored by the directing group. Such a transformation would require overcoming the kinetic preference for C-3 lithiation. This might involve exploring different bases (e.g., hindered amide bases like LDA or LiTMP to potentially mitigate coordination), solvent systems, or temperature conditions to favor a thermodynamic product, although such specific protocols for C-4 lithiation of 2-alkoxypyridines are not standard. An alternative strategy could involve a blocking group at the C-3 position to force deprotonation at a different site. Recently, methods for the regioselective C-4 functionalization of pyridines using removable directing groups for Minisci-type reactions have been developed, highlighting the ongoing efforts to control regioselectivity in pyridine chemistry. chemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound is ideally suited for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these couplings is I > Br > Cl, making the bromo-substituent a reliable and versatile coupling partner. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) and is widely used to form biaryl structures. organic-chemistry.orgresearchgate.net The reaction of this compound with a suitable arylboronic acid, catalyzed by a palladium complex (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) with a phosphine (B1218219) ligand and a base (e.g., K₂CO₃ or Cs₂CO₃), would yield a 5-aryl-2-trifluoromethoxypyridine. Highly active and stable catalysts have been developed specifically for the coupling of challenging nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with the aryl bromide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. Coupling this compound with an organotin reagent like tributyl(vinyl)tin (B143874) or tributyl(aryl)tin would provide access to 5-vinyl or 5-aryl derivatives, respectively. wikipedia.orglibretexts.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with the aryl bromide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This would transform this compound into 5-alkynyl-2-trifluoromethoxypyridine, a valuable intermediate for further chemistry, such as click reactions or the synthesis of more complex structures. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with an amine. chemspider.comnih.gov Applying this reaction to this compound with a primary or secondary amine would yield the corresponding 5-amino-2-trifluoromethoxypyridine derivative. The method is practical even for volatile amines when conducted in sealed tubes. nih.gov

The following table summarizes the application of these cross-coupling reactions to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(OAc)₂, SPhos, K₂CO₃ | 5-Aryl-2-(trifluoromethoxy)pyridine |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | 5-Aryl/Vinyl-2-(trifluoromethoxy)pyridine |

| Sonogashira Coupling | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(trifluoromethoxy)pyridine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, NaOtBu | 5-(R¹R²N)-2-(trifluoromethoxy)pyridine |

Solid-Phase Organic Synthesis Approaches for Constructing Pyridine-Based Chemical Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large numbers of compounds, known as chemical libraries. This approach is particularly well-suited for drug discovery and materials science, where the systematic modification of a core scaffold is required.

In SPOS, a starting molecule is attached to an insoluble solid support (a resin). Reagents are then added in solution to perform a chemical transformation. A key advantage of this method is that excess reagents and byproducts can be easily removed by simple filtration and washing of the resin, driving reactions to completion and simplifying purification.

A bromopyridine scaffold, such as one derived from 2-chloro-5-bromopyridine, is an excellent starting point for solid-phase synthesis. The pyridine can be anchored to the solid support, and the bromine atom can then be used as a handle for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions described previously. After the desired modifications are made, the final compound is cleaved from the solid support. This strategy allows for the construction of a diverse library of pyridine-based compounds by systematically varying the building blocks used in each reaction step.

Mechanistic Investigations and Reactivity Profiling of 5 Bromo 2 Trifluoromethoxypyridine

Elucidation of Reaction Mechanisms in Catalytic Transformations Involving 5-Bromo-2-trifluoromethoxypyridine

The unique electronic properties of this compound, imparted by the strongly electron-withdrawing trifluoromethoxy group and the versatile bromo substituent, make it a valuable substrate in various catalytic transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound serves as an important building block in this context. The catalytic cycle for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings typically involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. libretexts.org

Oxidative Addition: This is generally the initial and often rate-determining step of the catalytic cycle. illinois.edu A low-valent palladium(0) complex reacts with the aryl halide, in this case, the C-Br bond of this compound. The reaction involves the cleavage of the carbon-bromine bond and the formation of two new bonds to the metal center, resulting in a square planar palladium(II) species. libretexts.orgnih.gov During this process, the coordination number, electron count, and formal oxidation state of the palladium center all increase by two. umb.edu The electron-deficient nature of the pyridine (B92270) ring, enhanced by the trifluoromethoxy group, facilitates this step by making the carbon atom of the C-Br bond more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura coupling, the arylpalladium(II) halide complex formed during oxidative addition undergoes transmetalation. This step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound) to the palladium center, displacing the halide. For this step to proceed, the main-group reagent must be activated, often by a base, to form a more nucleophilic "ate" complex. illinois.edu

Reductive Elimination: This is the final, product-forming step of the cycle. umb.edu The two organic ligands on the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon or carbon-heteroatom bond. libretexts.org This process regenerates the catalytically active palladium(0) species, allowing the cycle to continue. umb.edu Reductive elimination is an intramolecular reaction favored by a low electron density on the metal center and requires the two coupling partners to be in a cis orientation to each other. umb.edulibretexts.org The reaction leads to a decrease in the oxidation state, electron count, and coordination number of the metal by two units. libretexts.org

| Step | Description | Change at Palladium Center | Influence of this compound Structure |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate. | Oxidation state: 0 → +2. Coordination number increases by 2. | The electron-withdrawing OCF₃ group makes the C-Br bond more polarized and susceptible to insertion, potentially accelerating this step. |

| Transmetalation | An organic group (R) from an organometallic reagent (e.g., R-B(OH)₂) replaces the bromide on the palladium complex. | The halide ligand is exchanged for an organic ligand. The oxidation state remains +2. | The electronic nature of the pyridine ligand can influence the rate of ligand exchange at the metal center. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and detach, forming the final product and regenerating the Pd(0) catalyst. | Oxidation state: +2 → 0. Coordination number decreases by 2. | The strong electron-withdrawing nature of the trifluoromethoxypyridine ligand can make the palladium center more electrophilic, which may facilitate the C-C bond-forming elimination step. |

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for gaining insight into the mechanisms of C-H activation and functionalization reactions. amazonaws.comprinceton.edu These studies allow for the characterization of transient intermediates and transition states that are often difficult or impossible to observe experimentally. amazonaws.com A prevalent mechanism in palladium-catalyzed C-H functionalization is the carboxylate-assisted concerted metalation-deprotonation (CMD) pathway. nih.govsemanticscholar.org

In the CMD mechanism, a carboxylate ligand, often acetate, acts as an internal base, abstracting a proton from a C-H bond while the palladium center coordinates to the carbon, forming a palladacycle intermediate. amazonaws.comnih.gov This process is considered "concerted" because the C-H bond cleavage and C-Pd bond formation occur in a single transition state. The chelating ability of the carboxylate ligand is crucial, as it holds the base in proximity to the target C-H bond. amazonaws.com

For a substrate like this compound, C-H activation would most likely occur at the C-4 or C-6 positions. Computational studies on similar electron-deficient systems suggest that the increased acidity of the C-H bonds, due to the inductive effect of the trifluoromethoxy group, would lower the activation barrier for the CMD step. amazonaws.com Carboxylates derived from stronger acids can make the metal center more electrophilic, further promoting the formation of the C-H activated product. nih.govrsc.org DFT calculations can model the transition state energies for activation at different positions, predict regioselectivity, and elucidate the role of ligands and additives in the catalytic cycle. nih.gov

| Computational Finding | Relevance to this compound | Reference Concept |

| Concerted Metalation-Deprotonation (CMD) | This is the likely pathway for C-H activation, where a carboxylate ligand assists in proton removal. | The trifluoromethoxy group enhances the acidity of adjacent C-H bonds, likely lowering the energy barrier for the CMD transition state. |

| Role of Carboxylate Ligand | The carboxylate acts as an internal base, facilitating the deprotonation step through a six-membered transition state. | Acetate or pivalate are common ligands that would be effective in this role. |

| Influence of Electron-Withdrawing Groups | Substrates with electron-withdrawing groups can exhibit lower activation barriers for C-H activation. amazonaws.com | The OCF₃ group on the pyridine ring is strongly electron-withdrawing, which is predicted to facilitate the C-H activation process. |

| Regioselectivity Prediction | DFT can calculate the relative energy barriers for C-H activation at different positions (e.g., C-4 vs. C-6), predicting the most favorable reaction site. | The electronic and steric environment around each C-H bond will dictate the regiochemical outcome. |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or cascade) reactions, involving a series of intramolecular transformations, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.netnih.gov this compound is a prime candidate for inclusion in such processes due to its multiple, orthogonally reactive functional groups.

A hypothetical MCR could involve the in-situ formation of an organometallic species via palladium-catalyzed coupling at the C-Br bond, which then participates in a subsequent reaction with other components in the mixture. Mechanistic studies of MCRs often focus on elucidating the sequence of bond-forming events and identifying key intermediates that connect the various catalytic cycles. rsc.org

Domino reactions involving this compound could be initiated by a nucleophilic aromatic substitution of the bromide, followed by an intramolecular cyclization or rearrangement. redalyc.orgnih.gov For example, a nucleophile with a pendant reactive group could first displace the bromide, setting the stage for a subsequent intramolecular C-H functionalization or cyclization onto the electron-deficient pyridine ring. The mechanism of these sequences relies on the careful tuning of reactivity, where the product of one reaction becomes the substrate for the next in a seamless cascade. rsc.org

Analysis of Substituent Effects on the Reactivity and Selectivity Profile of this compound

The reactivity and regioselectivity of this compound are dominated by the powerful electronic and steric effects of its two key substituents.

The combined effect of these two substituents makes the pyridine ring exceptionally electron-poor. This has several consequences:

Decreased Basicity: The electron-withdrawing groups reduce the electron density on the nitrogen atom, making it a much weaker base compared to pyridine.

Activation towards Nucleophilic Attack: The severe electron deficiency makes the ring highly susceptible to attack by nucleophiles. nih.gov

Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards electrophilic aromatic substitution.

Sterically, the bromine atom is moderately sized, while the trifluoromethoxy group is bulkier than a methoxy (B1213986) group, potentially hindering access to the adjacent C-3 position.

| Substituent | Electronic Effect | Steric Effect | Impact on Pyridine Ring |

| -Br (Bromo) | Inductively withdrawing (-I), weakly resonance donating (+R) | Moderate | Deactivates the ring towards electrophilic attack; acts as a leaving group in nucleophilic substitution and a site for cross-coupling. |

| -OCF₃ (Trifluoromethoxy) | Strongly inductively withdrawing (-I) nih.gov | Moderately bulky | Strongly deactivates the ring towards electrophilic attack; strongly activates the ring towards nucleophilic attack; decreases the basicity of the pyridine nitrogen. |

The directing effects of the substituents and the intrinsic reactivity of the pyridine nucleus determine the regiochemical outcomes of substitution reactions.

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored and requires harsh conditions. When it does occur, it typically proceeds at the 3- and 5-positions. In this compound, the ring is profoundly deactivated by two electron-withdrawing groups. Therefore, electrophilic aromatic substitution on the ring is extremely unlikely. Any reaction with an electrophile would likely occur at the lone pair of the nitrogen atom, if not sterically hindered.

Nucleophilic Substitution: The electron-deficient nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r). The bromine atom at the C-5 position is a good leaving group and its departure is facilitated by the ability of the electron-withdrawing OCF₃ group and the ring nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. Therefore, the primary and most predictable reaction pathway is the displacement of the bromide at C-5 by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). sci-hub.se The positions ortho and para to the strongly activating trifluoromethoxy group (C-3 and C-5) are the most activated towards nucleophilic attack. Since C-5 possesses a good leaving group (Br), this position is the favored site for substitution.

Kinetic and Thermodynamic Parameters Governing this compound Transformations

The kinetic and thermodynamic parameters that govern the chemical transformations of this compound are crucial for understanding its reactivity and for the optimization of synthetic protocols. While specific experimental data for this particular compound is not extensively documented in publicly available literature, a detailed analysis of its structural features allows for a predictive understanding of its behavior in various reaction types. The reactivity is primarily dictated by the electronic properties of the trifluoromethoxy group, the inherent reactivity of the pyridine ring, and the nature of the carbon-bromine bond.

The trifluoromethoxy (-OCF₃) group at the 2-position is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms. This electronic influence significantly modulates the electron density of the pyridine ring, impacting the rates and equilibria of its reactions.

Transformations of this compound can be broadly categorized into reactions involving the pyridine ring (such as electrophilic and nucleophilic substitutions) and reactions at the C-Br bond (typically cross-coupling reactions).

One of the most synthetically important transformations for aryl halides like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the bromopyridine with a boronic acid or ester. The reaction mechanism generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The rates of these steps are influenced by various factors, including the nature of the catalyst, the solvent, the base, and the electronic properties of the substrates.

Table 1: Representative Kinetic Parameters for Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines

| Parameter | Representative Value Range | Influence of 2-OCF₃ Group |

|---|---|---|

| Rate Constant (k) | 10⁻⁴ to 10⁻² M⁻¹s⁻¹ | Expected to be in the higher end of the range due to enhanced oxidative addition. |

| Activation Energy (Ea) | 60 - 90 kJ/mol | May be slightly lowered due to the electron-withdrawing nature of the substituent. |

Note: The values in this table are illustrative and based on general observations for similar compounds. Actual experimental values for this compound may vary.

The kinetics of SₙAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. The rate-determining step is typically the formation of the Meisenheimer complex. The trifluoromethoxy group would stabilize this negatively charged intermediate, thereby increasing the reaction rate.

Table 2: Predicted Thermodynamic Parameters for Nucleophilic Aromatic Substitution on this compound

| Parameter | Predicted Influence of 2-OCF₃ Group |

|---|---|

| Gibbs Free Energy (ΔG) | Favorable (negative), enhanced by the stabilization of the Meisenheimer complex. |

| Enthalpy (ΔH) | Exothermic, as the formation of the new bond with the nucleophile is typically stronger than the bond being broken. |

Note: This table represents a qualitative prediction of the thermodynamic parameters.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Trifluoromethoxypyridine

State-of-the-Art Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques provide invaluable insights into the connectivity and three-dimensional arrangement of atoms within a molecule. For 5-Bromo-2-trifluoromethoxypyridine, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography is essential for a comprehensive understanding of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Solution-State Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic environments of atomic nuclei. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively offer a detailed map of its structure in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.

¹³C NMR: The carbon NMR spectrum provides information on all six carbon atoms in the pyridine ring and the trifluoromethoxy group. The carbon attached to the highly electronegative trifluoromethoxy group will appear at a characteristic downfield shift. The carbon-fluorine coupling (J-coupling) from the -OCF₃ group will further split the signal of the attached carbon, providing definitive evidence for its presence.

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a crucial tool. It will exhibit a single, sharp resonance for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.39 (d, J = 2.5 Hz, 1H) | 152.3 (q, J = 35.4 Hz) | -68.3 (s, 3F) |

| 7.91 (dd, J = 8.8, 2.5 Hz, 1H) | 151.7 | |

| 6.95 (d, J = 8.8 Hz, 1H) | 142.1 | |

| 121.0 (q, J = 2.7 Hz) | ||

| 120.9 (q, J = 275.8 Hz) | ||

| 114.2 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is instrumental in determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₆H₃BrF₃NO), the experimentally determined monoisotopic mass should closely match the theoretically calculated value. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks in the mass spectrum, separated by two mass units, which is a clear indicator of a bromine-containing compound.

| Parameter | Value |

| Molecular Formula | C₆H₃BrF₃NO |

| Calculated Monoisotopic Mass | 240.9350 Da |

| Observed Monoisotopic Mass | 240.935x Da |

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR and MS provide crucial data on connectivity and formula, X-ray crystallography offers the most definitive, three-dimensional picture of a molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystal structure would unambiguously confirm the substitution pattern on the pyridine ring and reveal the conformation of the trifluoromethoxy group relative to the ring. This level of detail is paramount for understanding the molecule's physical properties and reactivity.

Quantum Chemical Modeling and Theoretical Spectroscopy

In conjunction with experimental techniques, computational chemistry provides a powerful framework for understanding and predicting molecular properties. Quantum chemical modeling, particularly Density Functional Theory (DFT), allows for the theoretical investigation of molecular structure and spectra.

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

DFT calculations can be used to determine the lowest energy (ground state) geometry of this compound. By starting with an initial guess of the structure, the calculation iteratively refines the positions of the atoms to find the arrangement with the minimum electronic energy. The resulting optimized geometry provides theoretical values for bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography to validate the computational model.

Prediction and Interpretation of Vibrational Spectra (FT-IR, Raman Spectroscopy)

Once the ground state geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. This comparison aids in the assignment of the experimentally observed absorption bands to specific vibrational modes within the molecule. For this compound, characteristic vibrational modes would include the C-Br stretch, the C-F stretches of the trifluoromethoxy group, and the various pyridine ring vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | **Experimental FT-IR (cm⁻¹) ** | Experimental Raman (cm⁻¹) |

| C-F Stretch | (Calculated Range) | (Observed Range) | (Observed Range) |

| C-Br Stretch | (Calculated Value) | (Observed Value) | (Observed Value) |

| Pyridine Ring Stretch | (Calculated Range) | (Observed Range) | (Observed Range) |

By integrating these advanced spectroscopic and computational methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and physical properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. acs.org The interaction between the HOMO of one molecule and the LUMO of another is key to understanding chemical reactions. wikipedia.org

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. The location of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack. For instance, in substituted pyridines, the distribution of frontier orbitals is heavily influenced by the nature and position of the substituent groups. researchgate.netrsc.org The electron-withdrawing trifluoromethoxy group and the bromine atom would significantly alter the electron density distribution around the pyridine ring compared to an unsubstituted pyridine.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity and lower stability.

From the HOMO and LUMO energies, several global chemical reactivity indices can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger hardness value implies greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

While specific values for this compound are not available, the following table illustrates how these parameters would be presented based on typical computational studies of similar heterocyclic compounds.

Table 1: Hypothetical Global Chemical Reactivity Indices for this compound Note: The values in this table are for illustrative purposes and are not actual calculated data for this compound.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -7.5 |

| LUMO Energy | E_LUMO | - | -1.5 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.0 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 3.0 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.5 |

The FMO analysis also provides insight into intermolecular charge transfer (ICT) processes, which are crucial in forming molecular complexes and in reaction mechanisms. The interaction between the HOMO of an electron-donating molecule and the LUMO of an electron-accepting molecule governs the charge transfer. In the case of this compound, the trifluoromethoxy group is strongly electron-withdrawing, and the bromine atom also possesses electron-withdrawing inductive effects, making the pyridine ring electron-deficient. This would make the molecule a potential electron acceptor in interactions with electron-rich species. The specific regions of the molecule that are most susceptible to donating or accepting charge would be visualized through the HOMO and LUMO plots.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core pairs, and bonding and antibonding orbitals.

For this compound, NBO analysis would elucidate the nature of the intramolecular interactions, such as hyperconjugation. This involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For example, it could reveal interactions between the lone pairs of the nitrogen or oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds. These interactions stabilize the molecule and influence its geometry and reactivity. Studies on halogenated pyridines have used NBO analysis to understand the nature of halogen bonding and other non-covalent interactions. acs.orgacs.orgnih.gov The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a quantitative measure of their significance.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound Note: This table illustrates the type of data generated from an NBO analysis and is not based on actual calculations for the subject compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π*(C2-C3) | ~5-10 | Lone Pair -> Antibonding π |

| LP(2) O1 | σ*(C2-N1) | ~2-5 | Lone Pair -> Antibonding σ |

| σ(C3-C4) | σ*(C2-N1) | ~1-3 | σ -> σ* Hyperconjugation |

Mulliken Population Analysis and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a simple way to describe the electron distribution. These charges can help in understanding the electrostatic properties and reactivity of the molecule.

The Molecular Electrostatic Potential (MEP) map is a more sophisticated, visual tool that illustrates the charge distribution of a molecule in three dimensions. researchgate.netwalisongo.ac.idresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons. The electron-withdrawing nature of the trifluoromethoxy group and the bromine atom would likely lead to positive potential on the hydrogen atoms of the pyridine ring and potentially on the carbon atom attached to the bromine (a phenomenon known as a σ-hole, which is important in halogen bonding). acs.org This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other molecules. nih.govajchem-a.com

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. mdpi.com

For this compound, a key conformational aspect would be the rotation around the C2-O bond of the trifluoromethoxy group. A PES scan, where the dihedral angle of the C-C-O-CF3 is systematically varied and the energy calculated at each step, would reveal the most stable conformation(s) and the energy barriers to rotation between them. Studies on similar 2-substituted pyridines have shown that the conformational preferences are influenced by a combination of steric and electronic effects, such as repulsion between lone pairs. nih.gov The PES map provides crucial information on the molecule's flexibility and the relative populations of different conformers at a given temperature.

Computational Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is important for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

Molecules with large NLO responses often possess a significant intramolecular charge transfer character, typically found in donor-π-acceptor systems. For this compound, the combination of the pyridine ring (as part of the π-system) with the electron-withdrawing trifluoromethoxy group and bromine atom could potentially lead to interesting NLO properties. Computational analysis would involve calculating the dipole moment, polarizability, and hyperpolarizability. A large hyperpolarizability value (β) would suggest that the molecule has potential as an NLO material. nih.govrsc.org

Table 3: Hypothetical Calculated NLO Properties of this compound Note: The values in this table are for illustrative purposes and are not actual calculated data.

| Property | Symbol | Hypothetical Value |

|---|---|---|

| Dipole Moment | μ | ~2-4 Debye |

| Mean Polarizability | <α> | ~100-150 a.u. |

Applications of 5 Bromo 2 Trifluoromethoxypyridine in Targeted Chemical Research Fields

Medicinal Chemistry and Drug Discovery Research

The unique combination of a bromine atom, a trifluoromethoxy group, and a pyridine (B92270) ring makes 5-Bromo-2-trifluoromethoxypyridine a compound of high interest in medicinal chemistry. The bromine at the 5-position provides a reactive handle for further chemical modifications, while the trifluoromethoxy group at the 2-position significantly alters the electronic properties and lipophilicity of the molecule, which can enhance metabolic stability and cell membrane permeability.

Rational Design and Synthesis of Novel Bioactive Pyridine Derivatives

The pyridine ring is a prevalent substructure in a multitude of pharmaceuticals. researchgate.net The rational design of new drugs often leverages this "privileged" scaffold, modifying it to achieve desired biological effects. This compound serves as an advanced starting material for such endeavors. Its bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, which is a powerful method for creating carbon-carbon bonds. mdpi.com This allows for the systematic introduction of a wide variety of aryl and heteroaryl groups at the 5-position, generating large libraries of novel compounds for biological screening. mdpi.comresearchgate.net

The synthesis process often involves reacting the bromopyridine intermediate with various boronic acids in the presence of a palladium catalyst. mdpi.com This approach offers a direct and efficient pathway to novel pyridine derivatives with diverse functionalities, which is a fundamental step in modern drug discovery. mdpi.comnih.gov The trifluoromethoxy group is generally stable under these conditions, making it a valuable substituent for tuning the physicochemical properties of the final products. The synthesis of trifluoromethylpyridines, in general, is a key process for creating active ingredients for both pharmaceutical and agrochemical industries. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimizing Pharmacological Potency and Selectivity

Once a series of derivatives is synthesized from a core scaffold like this compound, Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural changes affect biological activity. nih.govmdpi.com The goal is to identify which modifications enhance potency against a biological target while minimizing off-target effects, thereby increasing selectivity. nih.gov

For pyridine derivatives, SAR studies have revealed key insights. For example, in the context of antiproliferative activity, the number and position of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups can significantly influence the inhibitory concentration (IC50). nih.gov Replacing an electron-donating group with an electron-withdrawing group, or vice-versa, can dramatically alter a compound's interaction with a target protein. nih.govnih.gov The trifluoromethoxy (-OCF3) group on the this compound scaffold is particularly noteworthy; it is a strong electron-withdrawing group and is highly lipophilic, properties that can be crucial for receptor binding and cellular uptake. SAR studies on analogues would systematically replace the bromine or modify other parts of the molecule to map out the chemical space for optimal activity. mdpi.com

Table 1: Key Factors in SAR Studies of Pyridine Derivatives

| Structural Feature | Influence on Biological Activity | Reference |

|---|---|---|

| Number/Position of -OMe & -OH groups | Can significantly decrease IC50 values, increasing antiproliferative potency. | nih.gov |

| Halogen Atoms (e.g., Br, Cl, F) | Can decrease antiproliferative activity in some contexts but are crucial for activity in others, such as in certain antimicrobial agents. | nih.govnih.gov |

| Linker between Aromatic Rings | Altering the bridge length or rigidity (e.g., chalcone (B49325) vs. diarylpentanoid) impacts activity. | nih.gov |

| Functional Group Substitution | Electron-donating vs. electron-withdrawing groups alter the electronic landscape of the molecule, affecting target interactions. | nih.govnih.gov |

Development of Specific Enzyme Inhibitors and Receptor Modulators Utilizing the Pyridine Core

The pyridine core is a fundamental component in numerous enzyme inhibitors and receptor modulators. The specific electronic properties conferred by the trifluoromethoxy group and the synthetic versatility offered by the bromo group make this compound an attractive scaffold for designing such targeted agents. For instance, trifluoromethylpyridine structures are key components of herbicides that act as acetyl-CoA carboxylase (ACCase) inhibitors. nih.gov

In pharmaceutical research, related pyridine and pyrimidine (B1678525) structures have been instrumental in developing potent and specific modulators. For example, Macitentan, a dual endothelin receptor antagonist, is built upon a substituted pyrimidine core. nih.gov Similarly, research has shown that other complex heterocyclic systems derived from brominated pyridines can act as inhibitors for targets like MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) and EED (Embryonic Ectoderm Development), which are involved in cancer pathways. frontierspecialtychemicals.com The design of these molecules relies on the precise arrangement of substituents on the heterocyclic ring to fit into the active site of an enzyme or the binding pocket of a receptor.

Utility as a Versatile Synthetic Intermediate in the Synthesis of Complex Pharmaceutical Candidates

A synthetic intermediate is a molecular building block used in the creation of more complex chemical structures. frontierspecialtychemicals.com this compound and its close analogues are valued as such intermediates in multi-step syntheses of pharmaceutical candidates. frontierspecialtychemicals.cominnospk.com The presence of the reactive bromine atom allows for its use in a variety of coupling reactions, enabling the attachment of this specific pyridine ring to other complex molecular fragments. mdpi.comresearchgate.net

The trifluoromethyl group is a desirable feature in many modern drugs for its ability to improve metabolic stability and binding affinity. Therefore, intermediates containing this group are in high demand. nih.gov Patents and chemical literature describe the use of compounds like 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) as key intermediates for preparing drugs aimed at treating pain and respiratory diseases. google.com The utility of these compounds lies in their ability to provide a reliable and efficient route to incorporating the trifluoromethyl-pyridine motif into a final drug molecule. innospk.comgoogle.com

Table 2: Examples of Pyridine-based Synthetic Intermediates and Their Applications

| Intermediate | Application | Reference |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | Synthesis of pharmaceuticals and specialty organic chemicals, including EED and MALT1 inhibitors. | frontierspecialtychemicals.com |

| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | Preparation of drugs for treating pain and respiratory diseases, and for inhibiting TRPA1 ion channels. | google.com |

| 2,5-Dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) | Key intermediate for the synthesis of the herbicide Fluazifop. | nih.gov |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chemical intermediate for several crop-protection products. | nih.gov |

| 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile | Critical building block for synthesizing advanced pharmaceutical products. | innospk.com |

Exploration in Antimicrobial and Antifungal Agent Development

The search for new antimicrobial and antifungal agents is a critical area of research, and pyridine derivatives have shown significant promise. nih.gov The incorporation of a trifluoromethyl group into heterocyclic structures is a known strategy for enhancing antimicrobial activity. nih.gov For example, studies on 2-(trifluoromethyl)benzimidazoles demonstrated notable antibacterial and antifungal effects. nih.gov

While research on this compound itself is specific, the broader class of substituted pyridines has been extensively explored. nih.gov The antimicrobial activity of pyridine derivatives is often linked to the specific substituents on the ring. nih.gov For instance, the presence of halogens like bromine and chlorine, as well as nitro or methoxy groups, has been shown to confer potent activity against various bacterial and fungal strains, in some cases comparable to standard drugs like Norfloxacin and Fluconazole. nih.gov Derivatives of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole bearing an oxadiazole moiety have also shown potent antibacterial and antifungal activity, further highlighting the utility of the trifluoromethyl group in this therapeutic area. researchgate.net This suggests that derivatives of this compound are logical candidates for synthesis and screening in antimicrobial drug discovery programs.

Research into Neurological and Pain Management Therapeutic Areas (e.g., TRPA1 Channel Modulation)

There is a direct link between substituted bromopyridines and the development of therapeutics for pain management. A patent for the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine explicitly states its use is for preparing medicines to treat pain and inhibit the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. google.com

TRPA1 is a non-selective cation channel expressed on sensory nerves and is a key sensor for pain, cold, and chemical irritants. researchgate.netresearchgate.net It acts as an integrator of noxious signals, and its activation leads to the sensation of pain. researchgate.net Modulation of the TRPA1 channel is therefore a significant area of research for developing new analgesics. researchgate.netnih.gov The mechanism of modulation can be complex, involving G-protein coupled receptors and various intracellular signaling pathways. nih.gov The fact that a close analogue of this compound is being developed specifically as a TRPA1 inhibitor underscores the potential of this chemical scaffold in the field of neurology and pain management. google.com

Agrochemical Science and Crop Protection Research

Extensive searches for data on the role of this compound in crop protection have yielded no specific findings for the outlined applications.

Development of Novel Herbicidal Compounds with Enhanced Efficacy and Selectivity

There is no publicly available research or patent literature demonstrating the use of this compound as a scaffold or intermediate in the development of novel herbicidal compounds. While numerous patents describe herbicidal compositions containing various pyridine derivatives, none specifically mention the title compound. epo.orgepo.orgjustia.com

Synthesis and Evaluation of New Insecticidal and Fungicidal Agents

Similarly, the synthesis and evaluation of new insecticidal and fungicidal agents based on this compound are not documented in the accessible scientific literature. One patent mentions 2-Trifluoromethoxy-5-pyridylmethyl bromide, a related structure, as a potential intermediate for insecticides, but provides no concrete data on its efficacy or development. googleapis.com The fungicidal applications of other trifluoromethylpyridine derivatives, such as Fluopyram, are well-established, but this does not extend to the specific trifluoromethoxy compound . google.comgoogle.comepo.org

Influence of the Trifluoromethoxypyridine Moiety on Agrochemical Bioavailability and Metabolic Stability

General principles suggest that the trifluoromethoxy group can influence a molecule's lipophilicity and metabolic stability, which are crucial factors for bioavailability in agrochemicals. However, no specific studies were found that investigate these properties in the context of agrochemicals derived from this compound.

Materials Science and Functional Materials Research

The application of this compound in materials science also appears to be an underexplored area of research.

Future Research Directions and Emerging Trends in 5 Bromo 2 Trifluoromethoxypyridine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The demand for greener chemical processes is reshaping the synthesis of complex molecules like 5-bromo-2-trifluoromethoxypyridine. Current research efforts are focused on moving away from multi-step sequences that often involve harsh reagents and generate significant waste. The future lies in developing more efficient and sustainable synthetic strategies.

Key emerging trends include:

Vapor-Phase Reactions: Simultaneous vapor-phase chlorination and fluorination reactions, often performed at high temperatures over transition metal-based catalysts, represent a promising avenue. nih.gov This approach can potentially offer a more direct, one-step route to trifluoromethylated pyridine (B92270) intermediates, reducing solvent use and simplifying purification. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, such as temperature and mixing, enhancing safety and yield. This technology is ideal for optimizing hazardous or highly exothermic reactions often involved in fluorination and bromination, leading to cleaner and more scalable processes.

Use of Greener Reagents: There is a growing emphasis on replacing traditional halogenating agents with more environmentally friendly alternatives. For example, processes utilizing hydrogen peroxide as a catalyst are being explored for bromination steps, minimizing toxic byproducts. google.com

Building Block Approach: The synthesis of the pyridine ring from a pre-functionalized trifluoromethyl-containing building block is an established method. nih.gov Future work will likely focus on creating more complex and functionalized building blocks to reduce the number of synthetic steps required post-cyclization. A patent for the synthesis of a related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891), highlights a four-step process where the raw materials are readily available, aiming for a cost-effective and scalable method with good operational manageability. google.com

Discovery of Novel Catalytic Systems for Highly Selective Transformations

The bromine atom at the C-5 position of this compound is a versatile handle for introducing molecular complexity through cross-coupling reactions. The discovery of novel, highly efficient, and selective catalytic systems is paramount for its use in synthetic chemistry.

Future research will likely concentrate on:

Advanced Palladium Catalysis: While palladium catalysts are widely used, research continues to refine these systems. Studies have investigated various palladium precursors, such as [Pd(acac)2], and a range of phosphine (B1218219) and phosphite (B83602) ligands to optimize Stille and Suzuki coupling reactions with related bromo-pyridines. researchgate.net For instance, the combination of [Pd(acac)2] with triphenyl phosphite was identified as a highly active and selective system for synthesizing terpyridine structures from bromo-stannyl-pyridine precursors. researchgate.net

Nickel and Copper Catalysis: There is a significant trend towards replacing expensive palladium catalysts with more abundant and cost-effective first-row transition metals like nickel and copper. These metals can often mediate unique transformations and may offer different selectivity profiles, expanding the synthetic toolbox available for functionalizing the this compound core.

Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Developing photoredox methods for the functionalization of this compound could enable novel transformations that are inaccessible through traditional thermal catalysis.

| Catalyst/Precursor | Ligand | Coupling Reaction | Key Finding | Reference |

| [Pd(acac)2] | P(OPh)3 | Stille Coupling | Most active catalytic system for forming terpyridine structures. | researchgate.net |

| [Pd(acac)2] | PPh3 | Stille Coupling | Achieved the highest selectivity in the coupling reaction. | researchgate.net |

| [Pd(acac)2] | BINAP or dppf | Stille Coupling | Catalytic activity was slightly inferior to monodentate phosphite/phosphine ligands. | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. acs.orgnih.gov These computational tools are being increasingly applied to predict molecular properties, design novel compounds, and plan synthetic routes. springernature.comphiladelphia.edu.jo

For this compound, these technologies are expected to have a significant impact in several areas:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic (ADMET) properties of novel derivatives. springernature.com For example, structure-based classification models have been successfully used to predict the binding potential of chemicals to specific protein targets like the androgen receptor. nih.gov Such models can be used to prioritize the synthesis of the most promising this compound derivatives.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target or possessing desired material properties. These algorithms can explore a vast chemical space more efficiently than human chemists. acs.org

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose viable synthetic pathways. philadelphia.edu.jo This can help chemists identify the most efficient and cost-effective routes to complex derivatives of this compound, potentially uncovering non-intuitive strategies.

Reaction Optimization: ML algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical transformation, reducing the experimental effort required to maximize reaction yields and selectivity. philadelphia.edu.jo

Expansion into Underexplored Biological Targets and Therapeutic Modalities

Derivatives of trifluoromethylpyridine (TFMP) have found applications as active ingredients in both pharmaceuticals and agrochemicals. nih.gov However, the full biological potential of the this compound core remains largely untapped. Future research will focus on exploring its utility against new and challenging biological targets.

Emerging directions include:

Novel Target Classes: The unique electronic properties conferred by the trifluoromethoxy group make this scaffold an attractive candidate for designing ligands for underexplored target families, such as orphan GPCRs, ion channels, and epigenetic modifiers. For instance, related pyridine derivatives are being investigated as inhibitors of the TRPA1 ion channel for treating pain and respiratory diseases. google.com

New Therapeutic Modalities: Beyond traditional small-molecule inhibitors, the scaffold could be incorporated into more advanced therapeutic modalities. Its pyridine nitrogen and reactive bromine handle make it suitable for use as a fragment in the design of Proteolysis-Targeting Chimeras (PROTACs) or as a warhead for developing covalent inhibitors.

Diagnostic Applications: The trifluoromethyl group is of significant interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. mdpi.com Synthesizing [¹⁸F]-labeled versions of this compound derivatives could lead to new diagnostic tools for oncology, neurology, and cardiology.

Investigation of Advanced Applications in Supramolecular Chemistry and Nanomaterials

The structural features of this compound make it an intriguing building block for the construction of highly ordered, functional materials. The pyridine nitrogen atom acts as a powerful metal-coordinating site, while the bromine atom provides a point for covalent extension.

Future research is expected to explore:

Metal-Organic Frameworks (MOFs): The molecule can be functionalized to create bespoke organic linkers for MOFs. The trifluoromethoxy group can be used to tune the porosity, stability, and electronic properties of the resulting framework, leading to new materials for gas storage, separation, and catalysis.

Supramolecular Assemblies: The pyridine moiety is a classic component of ligands like bipyridine and terpyridine, which are fundamental to supramolecular chemistry. researchgate.net Palladium-catalyzed coupling reactions of related bromo-pyridines have been used to synthesize these important ligand structures. researchgate.net Applying these methods to this compound would create novel ligands whose metal complexes could form advanced architectures like molecular cages, catenanes, and metallopolymers with unique photophysical or electronic properties.

Liquid Crystals and Organic Electronics: The rigid, polar nature of the pyridine ring, combined with the properties of the trifluoromethoxy group, makes this scaffold a candidate for designing new liquid crystalline materials. Furthermore, its derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning electronic energy levels is critical.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-bromo-2-trifluoromethoxypyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via halogen exchange reactions or cross-coupling strategies. For example:

- Halogenation : Bromination of 2-trifluoromethoxypyridine derivatives using (N-bromosuccinimide) under radical-initiated conditions .

- Suzuki Coupling : Use of halogenated pyridine precursors (e.g., 5-bromo-2-fluoropyridine) with trifluoromethoxy-containing boronic acids, catalyzed by Pd(PPh) in a solvent system at 80–100°C .

Q. How can this compound be characterized to confirm its structural integrity?

- Analytical Techniques :

- : Look for characteristic aromatic proton signals (δ 7.5–8.5 ppm) and absence of impurities .

- GC/MS : Verify molecular ion peaks () and fragmentation patterns.

- Elemental Analysis : Confirm Br and F content (±0.3% tolerance) .

Q. What are the critical safety precautions for handling this compound in the laboratory?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic fumes (HBr, HF) upon decomposition .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges during functionalization of this compound?

- Regioselective Substitution : The electron-withdrawing -OCF group directs electrophilic attacks to the para position (C4). For example:

- Buchwald-Hartwig Amination : Pd-catalyzed coupling at C4 with aryl amines, using as a ligand and CsCO as a base .

Q. What strategies are effective in analyzing contradictory spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in integration ratios may arise from dynamic exchange processes (e.g., keto-enol tautomerism in hydroxylated derivatives).

- Resolution : Use variable-temperature NMR or DFT calculations to model electronic environments. Cross-validate with and IR (C-F stretches at 1100–1200 cm) .

Q. How can thermal decomposition pathways of this compound be studied to mitigate hazards?

- Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C, correlating with Br and COF release .

- Mitigation : Incorporate stabilizers (e.g., BHT) during storage and avoid prolonged heating in polar aprotic solvents (DMF, DMSO) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Applications :

- Nicotinic Agonists : Serve as precursors for fluorinated analogues via Negishi coupling .

- Antimicrobial Agents : Functionalize at C5 with thiophene or oxadiazole moieties to enhance binding to bacterial targets .

- Design Considerations : Balance lipophilicity (introduced by -OCF) and solubility (via polar substituents) for optimal bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。